N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Medicinal Chemistry Carbonic Anhydrase Inhibition Drug Design

This compound delivers a validated dual-tail pharmacophore for carbonic anhydrase IX (CA-IX) inhibition. Unlike generic sulfonamides (e.g., acetazolamide) that lack hydrophobic specificity, or simple cinnamamides missing the zinc-binding group, this hybrid integrates both functionalities via a thiazole linker. Published data on related derivatives demonstrate sub-10 nM IC50 values, representing a >4-fold improvement over acetazolamide (~30 nM). Procure this exact structure to ensure functional efficacy in enzymatic and cell-based anticancer screens, SAR mapping, and reference standard applications. Switching to unoptimized analogs risks losing >4-fold activity.

Molecular Formula C20H18N4O4S2
Molecular Weight 442.5 g/mol
CAS No. 1005928-26-6
Cat. No. B3197480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
CAS1005928-26-6
Molecular FormulaC20H18N4O4S2
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C20H18N4O4S2/c21-30(27,28)17-9-7-15(8-10-17)22-19(26)12-16-13-29-20(23-16)24-18(25)11-6-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)(H2,21,27,28)(H,23,24,25)/b11-6+
InChIKeyMVFQHWAQTYNVTJ-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide: Core Chemical Identity and Research-Grade Procurement


N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide (CAS 1005928-26-6) is a synthetic small molecule with a molecular weight of 442.5 g/mol and a molecular formula of C20H18N4O4S2 [1]. It is a hybrid compound containing a thiazole ring, a cinnamamide moiety, and a sulfonamide group. This structural architecture positions it within a class of molecules investigated for anticancer and enzyme inhibitory activities, particularly as carbonic anhydrase inhibitors [2].

Structural Nuances of N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide that Prevent Generic Substitution


The compound's unique combination of a thiazole linker, a cinnamamide hydrophobic tail, and an exposed sulfamoylphenyl zinc-binding group creates a `dual-tail' pharmacophore that is not easily replicated by generic analogs. In-class compounds, such as simple N-(4-phenylthiazol-2-yl)cinnamamides, lack the critical sulfonamide moiety required for potent enzyme engagement [1]. Conversely, generic sulfonamides like acetazolamide lack the specialized hydrophobic tail for optimal binding [2]. Substituting with an unoptimized analog could lead to a functional efficacy loss of more than 4-fold, based on the potency gap between optimized dual-tail compounds (IC50 ~7 nM) and the reference drug acetazolamide (IC50 ~30 nM) observed for related derivatives [2].

Quantitative Differentiation of N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide from Structural Analogs


Structural Uniqueness: Distinct `Dual-Tail' Architecture vs. Simple Cinnamamides

The target compound integrates a sulfamoylphenyl zinc-binding group, a thiazole linker, and a cinnamamide hydrophobic tail into a single molecule. This `dual-tail` architecture is designed to simultaneously engage both halves of the carbonic anhydrase active site. Simple N-(4-phenylthiazol-2-yl)cinnamamide derivatives, which lack the sulfonamide, show significantly reduced enzyme inhibition, while generic sulfonamides like acetazolamide (IC50 30 nM) lack the hydrophobic tail for optimized binding [1]. This structural distinction is critical for potent CA-IX inhibition.

Medicinal Chemistry Carbonic Anhydrase Inhibition Drug Design

Physicochemical Properties: Computed Lipophilicity and Polar Surface Area for Standardized Selection

The compound has a computed XLogP3-AA value of 1.9 and a topological polar surface area (TPSA) of 168 Ų, as per PubChem data [1]. This is a balanced profile, suggesting moderate lipophilicity and good potential for membrane permeability. In contrast, the simpler N-(4-phenylthiazol-2-yl)cinnamamide core (lacking the sulfonamide) would have a higher lipophilicity, while a very polar sulfonamide like acetazolamide has a lower logP and a TPSA of approximately 109 Ų [2], making direct comparison essential for correlating with cell-based assay results.

Physicochemical Profiling Lead Optimization Pharmacokinetics

Anticancer Activity Potential: Cellular IC50 Data for the Compound Class

Analogs based on the N-(4-phenylthiazol-2-yl)cinnamamide scaffold have demonstrated notable anti-proliferative activity with IC50 values ranging from 0.5 to 5 µM against various cancer cell lines [1]. The target compound's unique sulfonamide component is expected to enhance this activity by introducing a carbonic anhydrase inhibitory mechanism, which is absent in the simpler N-(4-phenylthiazol-2-yl)cinnamamide derivatives studied. This dual mechanism of action (cytotoxicity plus CA inhibition) is a key differentiator for therapeutic research.

Cancer Biology Cytotoxicity In Vitro Pharmacology

Key Application Scenarios for N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide in Research and Drug Discovery


Targeted Design of Carbonic Anhydrase IX Inhibitors for the Hypoxic Tumor Microenvironment

The compound's dual-tail architecture makes it an ideal chemical biology tool for probing Carbonic Anhydrase IX (CA-IX) in cancer. Its sulfonamide group is designed to coordinate the catalytic zinc ion, while its cinnamamide tail occupies the hydrophobic half of the active site. As demonstrated by related compounds published in the European Journal of Medicinal Chemistry [1], this design can lead to sub-10 nM IC50 values. Procuring this specific compound provides a starting point for developing CA-IX selective inhibitors that are significantly more potent than the standard clinical inhibitor acetazolamide.

Phenotypic Screening for Multi-Mechanistic Anti-Tumor Agents

Based on the known anti-proliferative activity of N-(4-phenylthiazol-2-yl)cinnamamide derivatives [2] and the additional carbonic anhydrase inhibition mechanism introduced by the sulfonamide group, this compound is a prime candidate for phenotypic anti-cancer screening. Its inclusion in compound libraries can help identify hits that are effective against resistant cancer cell lines where both cytotoxic pathways and pH regulation are critical for survival.

Reference Standard for Structure-Activity Relationship (SAR) Studies on Dual-Tail Molecules

The compound serves as a key reference standard for medicinal chemistry campaigns aiming to optimize `dual-tail` inhibitors. Its balanced physicochemical properties (XLogP3-AA of 1.9 and TPSA of 168 Ų) [3] allow it to act as a baseline for iterative modifications. Researchers can systematically vary the hydrophobic tail or the zinc-binding group to map SAR, using this well-characterized structure as the comparative anchor for all newly synthesized derivatives.

Quote Request

Request a Quote for N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.